Benzyl [amino(methylsulfanyl)methylene]carbamate
Description
Benzyl [amino(methylsulfanyl)methylene]carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further substituted with an amino group and a methylsulfanyl (SCH₃) group via a methylene bridge. The methylsulfanyl group enhances hydrophobicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
benzyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUXJSPYNQQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N/C(=O)OCC1=CC=CC=C1)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Reagents :
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2-Methyl-isothiourea hemisulfate (705.0 mmol)
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Benzyl chloroformate (588.0 mmol)
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2N NaOH (882.0 mmol)
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Solvent : Dichloromethane (DCM, 1.0 L) and water
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Temperature : 0°C
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Time : 1 hour
Procedure
The reaction proceeds via nucleophilic attack of the isothiourea’s sulfur atom on the electrophilic carbonyl carbon of benzyl chloroformate. The sodium hydroxide deprotonates the intermediate, facilitating carbamate formation. After phase separation and drying, the crude product is triturated with 30% ethyl acetate/petroleum ether to yield a white solid.
Outcomes
| Parameter | Value |
|---|---|
| Yield | 30% |
| Purity (HPLC) | >95% |
| Molecular Weight | 224.28 g/mol |
| Key Impurity | Unreacted starting material |
This method’s low yield stems from competing hydrolysis of benzyl chloroformate in aqueous media.
Beckmann Transposition in Triflic Acid
A novel approach employs Beckmann rearrangement of nitroketene S,N-acetals in triflic acid (CFSOH).
Reaction Mechanism
Experimental Data
Table 1: Yields of (E)-Methyl Carbamates from ω-Phenylalkylamines
| Starting Amine | Product Yield (%) |
|---|---|
| Aniline | 82 |
| Phenethylamine | 75 |
| Benzylamine | 64 |
This method avoids alkaline conditions, reducing side reactions but requiring stringent temperature control.
One-Pot Synthesis via Carbamate Alkylation
A one-pot strategy utilizes alkyl/aryl carbamates and sodium hydride (NaH) in dimethylformamide (DMF).
Key Steps
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Decarbamoylation : NaH cleaves the carbamate, releasing alkoxide ions.
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Nucleophilic Displacement : The alkoxide attacks 2-(2-bromoaryl)acrylonitrile, forming an intermediate acrylonitrile.
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Cleavage : Steric strain prompts decomposition to α-aroyl-α-arylacetonitrile.
Optimization Data
| Carbamate (R) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Benzyl | 90 | 6 | 85 |
| Ethyl | 65 | 24 | 80 |
| t-Butyl | 90 | 24 | 0 |
Benzyl and ethyl carbamates exhibit high reactivity, while bulky groups (e.g., t-butyl) hinder nucleophilic attack.
Supercritical CO2_22-Mediated Synthesis
An eco-friendly method leverages supercritical carbon dioxide (scCO) to enhance selectivity in reactions with dimethyl carbonate (DMC).
Reaction Parameters
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Pressure : 5–200 bar
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Temperature : 130°C
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Catalyst : None (autocatalytic)
Performance Metrics
| CO Pressure (bar) | Amine Conversion (%) | Carbamate Selectivity (%) |
|---|---|---|
| 40 | 85 | 96 |
| 150 | 51 | 78 |
| 200 | 45 | 63 |
At 40 bar, scCO suppresses N-methylation side reactions, achieving 96% selectivity. Higher pressures reduce conversion due to phase separation.
Comparative Analysis of Methodologies
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 30 | 0°C, aqueous | Moderate | High (solvent waste) |
| Beckmann Transposition | 82 | Acidic, anhydrous | Low | Moderate (acid use) |
| One-Pot Alkylation | 85 | 90°C, DMF | High | Low (recyclable DMF) |
| scCO-Mediated | 96 | 130°C, 40 bar | High | Minimal |
The scCO method excels in selectivity and sustainability but requires specialized reactors. For small-scale labs, the one-pot alkylation offers a balance of yield and practicality .
Chemical Reactions Analysis
Types of Reactions
Benzyl [amino(methylsulfanyl)methylene]carbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Carbamates, alcohol derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzyl carbamates exhibit promising antimicrobial properties. For instance, a series of benzyl guanidine derivatives were synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL, indicating strong antibacterial potential against resistant strains .
Antimycobacterial Evaluation
Another study focused on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain derivatives had significant activity against both drug-susceptible and drug-resistant strains, showcasing the potential of benzyl carbamate derivatives in treating tuberculosis .
Organic Synthesis
Aminomethylation Reactions
Benzyl [amino(methylsulfanyl)methylene]carbamate has been utilized as an electrophile in aminomethylation reactions. Research indicates that using this compound can lead to the efficient synthesis of chiral β²-amino acids while minimizing by-product formation. This application is crucial for developing pharmaceuticals where stereochemistry plays a vital role in efficacy .
Synthesis of Novel Compounds
The compound has also been employed in the synthesis of complex organic molecules through various methodologies, including Beckmann transposition reactions. These reactions allow for the formation of new methyl carbamate derivatives, which are valuable intermediates in drug synthesis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of benzyl carbamate derivatives is essential for optimizing their biological activities. For example, modifications to the benzyl group or variations in the amino substituents can significantly affect antimicrobial potency. SAR studies have shown that specific substitutions enhance activity against bacterial strains, providing insights into designing more effective antimicrobial agents .
Data Tables
The following tables summarize key findings related to the applications of this compound.
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Benzyl Guanidine Derivative | Antibacterial | 0.5 | Effective against MRSA |
| N-(4-(Benzyloxy)benzyl)-4-aminoquinoline | Antimycobacterial | 2.7 | Active against Mtb strains |
| Benzyl Carbamate Derivative | Aminomethylation | N/A | Improved synthesis of β²-amino acids |
Case Studies
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Case Study: Antibacterial Efficacy
- A series of benzyl guanidine compounds were synthesized and tested against MRSA strains. The study revealed that specific substitutions on the benzyl moiety enhanced antibacterial activity significantly, leading to new leads for antibiotic development.
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Case Study: Tuberculosis Treatment
- In a study focusing on antitubercular agents, several N-(benzyloxy)benzyl derivatives were synthesized and evaluated for their efficacy against M. tuberculosis. The findings indicated that these compounds could serve as promising candidates for further development in tuberculosis therapy.
Mechanism of Action
The mechanism of action of Benzyl [amino(methylsulfanyl)methylene]carbamate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in enhances enzyme inhibition (AChE IC₅₀ = 36.05 µM) compared to methylsulfanyl, which may offer better metabolic stability due to reduced electronegativity .
Physicochemical Properties
- Lipophilicity : Methylsulfanyl groups increase logP compared to polar substituents like hydroxy or sulfonyl. For example, the target compound (logP ~2.5) is more lipophilic than the sulfonyl-containing analog in (logP ~1.8) .
- Solubility : Sulfonyl and hydroxy groups () enhance aqueous solubility, whereas methylsulfanyl and benzyl groups favor lipid membranes .
Toxicity and Stability
- Cytotoxicity : Fluorinated analogs () may exhibit higher cytotoxicity due to metabolic release of fluoride ions, whereas methylsulfanyl groups are generally less toxic .
Biological Activity
Benzyl [amino(methylsulfanyl)methylene]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of benzyl carbamate with appropriate thiol and aldehyde derivatives. The synthesis typically involves the following steps:
- Formation of Benzyl Carbamate : The initial step often includes the reaction of benzylamine with carbonyl compounds to form the carbamate.
- Condensation Reaction : The next step involves the condensation of the carbamate with methylsulfanyl derivatives, leading to the formation of the target compound.
The overall reaction can be summarized as follows:
Enzyme Inhibition
Recent studies have demonstrated that benzyl derivatives exhibit significant inhibitory effects on various enzymes, which are crucial in different biological pathways. Notably:
- Monoamine Oxidase B (MAO-B) Inhibition : Benzyl derivatives have shown potent inhibition against MAO-B, an enzyme involved in the metabolism of neurotransmitters. For instance, compounds derived from benzylamine exhibited IC50 values as low as 0.041 µM, indicating strong inhibitory potential against MAO-B .
- BACE1 Inhibition : Certain benzyl carbamates have been evaluated for their ability to inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease. One study reported a compound exhibiting approximately 28% inhibition at a concentration of 10 µM, suggesting that structural modifications can enhance inhibitory activity against BACE1 .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. For example:
- Antimycobacterial Activity : A series of compounds related to benzyl carbamates have been screened for activity against Mycobacterium tuberculosis. Compounds showed minimal inhibitory concentrations (MIC) in the range of 2.7 to 5.8 µM, indicating promising potential as antimycobacterial agents .
- Antibacterial Activity : Other studies have identified benzyl derivatives as effective inhibitors against various bacterial strains, including multidrug-resistant Staphylococcus aureus, with MIC values ranging from 0.25 to 1.0 µg/mL .
Case Study 1: MAO-B Inhibition
A study conducted on a series of benzylamine-sulfonamide derivatives revealed that modifications could significantly enhance MAO-B inhibition. The most potent derivative achieved an IC50 value of 0.041 µM, demonstrating its potential for treating neurological disorders associated with MAO-B dysregulation .
Case Study 2: Antimycobacterial Evaluation
In another research effort, a panel of N-(4-(benzyloxy)benzyl)-4-aminoquinolines was synthesized and evaluated for their antimycobacterial activity. Compounds showed promising results with MIC values indicating effective inhibition against M. tuberculosis, suggesting that structural modifications can lead to enhanced biological activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing benzyl carbamate derivatives, and how can their purity be validated?
- Synthesis : Benzyl carbamates are typically synthesized via N-acylation of amines using benzyl chloroformate or carbamate-forming reagents in aqueous or aprotic solvents. For example, benzotriazole-mediated N-acylation in water offers a greener approach, achieving yields of 54–59% .
- Purity Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and / NMR to verify structural integrity. For instance, NMR signals at δ 4.39 ppm (methylene protons) and NMR signals at δ 153.5 ppm (carbonyl carbons) confirm carbamate linkage .
Q. How do pH and temperature conditions affect the stability of the benzyl carbamate protecting group?
- Stability Profile : Benzyl carbamates (Cbz groups) are stable under acidic (pH < 1, 100°C) and neutral conditions but hydrolyze under strong alkaline (pH > 12, 100°C) or reductive environments (e.g., H/Pd-C). Avoid exposure to nucleophiles like RLi or RMgX, which cleave the carbamate bond .
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Key Techniques :
- HRMS : Confirm molecular formula (e.g., m/z 404.405 for CHFNO) .
- NMR : NMR identifies protons adjacent to the carbamate group (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons), while NMR detects carbonyl carbons (δ 153–156 ppm) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize cholinesterase inhibition by benzyl carbamate derivatives?
- Methodology :
Receptor-independent SAR : Correlate electronic (Hammett σ) and steric (Taft E) parameters of substituents (e.g., 3-chlorophenyl, methylsulfanyl) with IC values. Compound 28 (IC = 0.8 µM) showed high selectivity for AChE due to its bulky substituents .
Docking studies : Use software like AutoDock to model interactions with catalytic sites (e.g., π-π stacking with Trp86 in AChE) .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?
- Case Study : A derivative predicted to inhibit BChE computationally showed no activity experimentally.
- Resolution :
Validate computational models with crystallographic data (e.g., ligand binding mode discrepancies).
Test metabolite stability (e.g., carbamate hydrolysis in serum) using LC-MS .
Q. How do benzyl carbamate derivatives modulate HIF-1α signaling in cancer metastasis?
- Mechanistic Insight : Derivatives like latrunculin A carbamates inhibit HIF-1α activation by disrupting actin polymerization, reducing PC-3M prostate cancer cell invasion (IC < 5 µM). Use siRNA knockdown assays to confirm HIF-1α dependency .
Q. What strategies improve the metabolic stability of benzyl carbamates in vivo?
- Approaches :
Structural modification : Replace labile methylsulfanyl groups with trifluoromethyl or cyclopropyl moieties to resist oxidative metabolism .
Prodrug design : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) .
Methodological Considerations
Q. How to design a robust assay for evaluating carbamate-mediated enzyme inhibition?
- Protocol :
Kinetic assays : Use Ellman’s method for AChE/BChE inhibition, monitoring thiocholine release at 412 nm .
Selectivity screening : Test against off-target serine hydrolases (e.g., trypsin) to rule out nonspecific effects .
Q. What computational tools predict the hydrolytic susceptibility of benzyl carbamates?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
